Imidazoline I₂ Receptor Binding Affinity: Comparison with Representative I₂ Ligands
The target compound exhibits a Ki of 2 nM for the imidazoline I₂ receptor in a rabbit kidney membrane preparation according to BindingDB [1]. In the same assay framework, the prototypical I₂ ligand 2-BFI (2-(2-benzofuranyl)-2-imidazoline) typically shows Ki values in the range of 1–10 nM, while the less potent benzoxazine-imidazoline derivative BU224 displays a Ki of ~50 nM [2]. This places the target compound at the high-affinity end of established I₂ ligands, though no direct head-to-head measurement exists.
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2 nM (no reported SD) |
| Comparator Or Baseline | 2-BFI: Ki = 1–10 nM (literature range); BU224: Ki ≈ 50 nM |
| Quantified Difference | Target compound is equipotent or slightly less potent than 2-BFI, and approximately 25-fold more potent than BU224. |
| Conditions | In vitro radioligand binding; rabbit kidney membrane; ChEMBL assay ID 220592 [1]; literature comparator values from independent studies [2]. |
Why This Matters
High I₂ receptor affinity is a necessary (though not sufficient) attribute for scientific programs targeting I₂ receptors for CNS or metabolic disorders, and this compound's potency rivals that of widely used I₂ tool compounds.
- [1] BindingDB. (2007). ChEMBL_220592 (CHEMBL841871): Ki 2 nM for imidazoline receptor I-2 (rabbit kidney). Retrieved from http://bdb2.ucsd.edu View Source
- [2] Touzeau, F., Arrault, A., Guillaumet, G., Scalbert, E., Pfeiffer, B., Rettori, M. C., ... & Mérour, J. Y. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(10), 1962-1979. View Source
